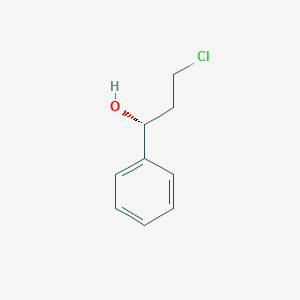

(R)-(+)-3-Chloro-1-phenyl-1-propanol

Beschreibung

The exact mass of the compound (1R)-3-chloro-1-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R)-3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349017 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100306-33-0 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of potent and selective norepinephrine and serotonin reuptake inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, and an exploration of the signaling pathways influenced by the active pharmaceutical ingredients (APIs) derived from it. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to utilize this versatile compound in the creation of novel therapeutics.

Chemical Properties and Data

This compound, a white to off-white crystalline solid, possesses a unique combination of functional groups that make it an ideal precursor for various pharmaceutical compounds. Its chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁ClO | [1][2] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| Appearance | White to yellow powder/crystal | [3] |

| Melting Point | 57.0 to 61.0 °C | |

| Boiling Point | 116 °C at 4 mmHg | [4] |

| Density | 1.134 g/cm³ (predicted) | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [4] |

| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform, 20°C, 589 nm) | [3] |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available, confirming the structure of the compound. |

| ¹³C NMR | Spectral data available for structural elucidation. |

| Infrared (IR) | Conforms to the expected spectrum for the compound. |

| Mass Spectrometry | Data available for molecular weight confirmation. |

Experimental Protocols

Synthesis of this compound via Asymmetric Reduction

The most common and efficient method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of 3-chloropropiophenone.[5] Chiral borane complexes are frequently employed as catalysts to achieve high enantioselectivity.[5][6]

Materials:

-

3-chloropropiophenone

-

(R)-α,α-diphenyl-2-pyrrolidinemethanol (or other suitable chiral catalyst)

-

Borane-tetrahydrofuran complex (BH₃-THF) or a more stable amine borane complex

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-THF complex to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to allow for the formation of the chiral reducing agent.

-

In a separate flask, dissolve 3-chloropropiophenone in anhydrous THF.

-

Add the 3-chloropropiophenone solution dropwise to the pre-formed chiral reducing agent at 0°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Acidify the mixture with 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.[7]

Synthesis of Atomoxetine from this compound

This compound is a key precursor in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor.

Materials:

-

This compound

-

Methylamine

-

o-Cresol

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Amination: React this compound with an excess of methylamine in a suitable solvent under pressure and heat to displace the chloride and form (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Williamson Ether Synthesis: In an inert atmosphere, deprotonate the hydroxyl group of (R)-N-methyl-3-phenyl-3-hydroxypropylamine using a strong base like sodium hydride in an aprotic polar solvent such as DMSO or DMF.

-

Add o-cresol to the resulting alkoxide. The mixture is heated to facilitate the nucleophilic aromatic substitution, forming Atomoxetine.

-

Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent like toluene.

-

Wash the organic layer to remove impurities.

-

The free base of Atomoxetine can be converted to its hydrochloride salt by treatment with hydrochloric acid for purification and formulation.

Synthesis of Fluoxetine from this compound

This compound is also a vital intermediate for the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor.

Materials:

-

This compound

-

Methylamine

-

Sodium hydride (NaH)

-

4-Fluorobenzotrifluoride

-

N,N-dimethylacetamide (DMAC) or other suitable aprotic polar solvent

-

Toluene

-

Hydrochloric acid

Procedure:

-

Amination: Similar to the synthesis of Atomoxetine, the first step involves the reaction of this compound with methylamine to yield (R)-N-methyl-3-phenyl-3-hydroxypropylamine.

-

Etherification: In an inert atmosphere, deprotonate the alcohol with a strong base like sodium hydride in a solvent such as DMAC.

-

Add 4-fluorobenzotrifluoride to the reaction mixture. The reaction is heated to promote the nucleophilic aromatic substitution, leading to the formation of Fluoxetine.

-

Work-up and Salt Formation: Upon completion, the reaction is cooled and worked up by quenching with water and extracting with an organic solvent.

-

The resulting Fluoxetine free base is then typically converted to its hydrochloride salt for pharmaceutical use.

Visualizations

Experimental and Logical Workflows

Caption: Synthetic pathway of this compound and its subsequent use.

Signaling Pathway of Atomoxetine (Norepinephrine Reuptake Inhibition)

Caption: Atomoxetine blocks the norepinephrine transporter (NET).

Signaling Pathway of Fluoxetine (Selective Serotonin Reuptake Inhibition)

Caption: Fluoxetine blocks the serotonin transporter (SERT).

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of important central nervous system therapeutics. Its stereospecific synthesis and subsequent derivatization are critical for the production of enantiomerically pure active pharmaceutical ingredients like Atomoxetine and Fluoxetine. Understanding its chemical properties, mastering its synthetic protocols, and appreciating the pharmacological impact of the drugs derived from it are essential for advancing drug discovery and development in the fields of neurology and psychiatry. This guide serves as a foundational resource for scientists and researchers dedicated to these endeavors.

References

- 1. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]

- 7. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it an essential intermediate, particularly in the production of antidepressant medications.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in drug development. The Chemical Abstracts Service (CAS) number for this compound is 100306-33-0 .[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 100306-33-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO | [2][4] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | White to almost white or light yellow powder/crystal | [3][5] |

| Melting Point | 57.0 to 61.0 °C | [3] |

| Boiling Point | 296.4 °C at 760 mmHg | [5] |

| Density | 1.149 g/cm³ | [5] |

| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform, 20°C, 589 nm) | [4] |

| Purity | >97% (GC), >98.0% (GC), ≥98.0% (Assay) | [2][3][4][5] |

| Enantiomeric Excess | min. 98.0% ee% | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| Infrared (IR) Spectrum | Conforms to structure | [4] |

| ¹H NMR (CDCl₃) | δ: 7.39 (d, 5H), 4.91-5.01 (m, 1H), 3.70-3.83 (m, 1H), 3.59 (s, 1H), 2.20-2.32 (m, 1H), 2.11 (d, 1H) | [6] |

| InChI Key | JZFUHAGLMZWKTF-SECBINFHSA-N | [7] |

| SMILES | C1=CC=C(C=C1)--INVALID-LINK--O | [7] |

Synthesis and Experimental Protocols

The primary route for synthesizing enantiomerically pure this compound is through the asymmetric reduction of 3-chloropropiophenone.[1][8] This method often employs chiral catalysts to achieve high enantioselectivity.[1]

Asymmetric Hydrogenation of 3-Chloropropiophenone

A common and effective method involves the catalytic asymmetric hydrogenation of β-chloro-propiophenone. This process can be optimized by adjusting reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and enantiomeric excess.[9][10]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropropiophenone (the substrate) in a solvent such as isopropanol.[9][10]

-

Catalyst Addition: Introduce a supported iron-based chiral catalyst, for example, Fe(S-BINAP)(S, S-DPENDS)/γ-Al₂O₃, and an activator like potassium hydroxide (KOH).[9][10]

-

Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture to the desired temperature (e.g., 60°C).[10] Maintain the reaction under these conditions for a specified period (e.g., 1.5 hours).[9]

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the catalyst. The solvent is then removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.[6]

Optimized Conditions:

Under these optimized conditions, yields and enantiomeric excess values of up to 99% and 90%, respectively, have been reported.[10]

Another established method utilizes chiral oxazaborolidines as catalysts for the reduction of 3-chloropropiophenone with a borane source like borane-methyl sulfide complex (BH₃·SMe₂).[10]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several antidepressant drugs.[1] Its primary application is in the preparation of (S)-Norfluoxetine, a precursor to Fluoxetine.[5] Fluoxetine is a widely used selective serotonin reuptake inhibitor (SSRI).

Visualized Workflows

The following diagrams illustrate the synthesis of this compound and its role in the subsequent synthesis of (S)-Fluoxetine.

Caption: Synthetic pathway for this compound.

Caption: Role in the synthesis of (S)-Fluoxetine.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.[3] Store in a dry, well-ventilated place.

Conclusion

This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development. The methodologies outlined in this guide provide a foundation for the synthesis and application of this important chemical compound.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 100306-33-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (1R)-3-Chloro-1-Phenyl-Propan-1-ol CAS 100306-33-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 [chemicalbook.com]

- 7. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol: Molecular Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic methodologies for (R)-(+)-3-Chloro-1-phenyl-1-propanol. This chiral alcohol is a critical building block in the pharmaceutical industry, particularly in the synthesis of key antidepressant medications.

Molecular Structure and Identification

This compound is a chiral compound featuring a phenyl group and a chloropropyl chain attached to a stereogenic carbinol center. The "(R)" designation denotes the absolute configuration at this chiral center, and the "(+)" indicates its dextrorotatory effect on plane-polarized light.

| Identifier | Value |

| IUPAC Name | (1R)-3-chloro-1-phenylpropan-1-ol[1] |

| CAS Number | 100306-33-0[1] |

| Molecular Formula | C₉H₁₁ClO[1] |

| Molecular Weight | 170.64 g/mol [2] |

| SMILES String | C1=CC=C(C=C1)--INVALID-LINK--O[1] |

| InChI Key | JZFUHAGLMZWKTF-SECBINFHSA-N[1] |

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its characterization and quality control.

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 57-61 °C[3][4] |

| Optical Rotation | +23° to +29° (c=1 in Chloroform)[5] |

| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate[6][7] |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.07-2.16 (m, 2H), 2.20-2.32 (m, 1H), 3.51-3.62 (m, 1H), 3.71-3.80 (m, 1H), 4.91-4.98 (m, 1H), 7.37-7.43 (m, 5H)[3] |

| ¹³C NMR (400 MHz, CDCl₃) | δ 41.45, 41.73, 71.34, 125.80, 127.94, 128.69, 143.71[3] |

Stereochemistry and Its Importance

The stereochemistry of this compound is of paramount importance as it serves as a chiral precursor for the synthesis of enantiomerically pure pharmaceuticals.[8] Its specific spatial arrangement is essential for the biological activity of the resulting active pharmaceutical ingredients (APIs), such as the antidepressant dapoxetine. The use of a single enantiomer can lead to improved efficacy and reduced side effects compared to a racemic mixture.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key step in its industrial production. The primary methods involve the asymmetric reduction of a prochiral ketone or the resolution of a racemic mixture.

Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one

A common and effective method for the synthesis is the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using a chiral catalyst.[9][10] This approach directly yields the desired (R)-enantiomer with high enantiomeric excess.

Experimental Protocol: Asymmetric Borane Reduction

This protocol is based on the principles of asymmetric reduction using a chiral oxazaborolidine catalyst.

-

Catalyst Preparation: In a dry, nitrogen-purged flask, a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol, is dissolved in an anhydrous solvent like toluene. A solution of borane tetrahydrofuran complex (BH₃·THF) is slowly added at a controlled temperature (e.g., 30 °C) and stirred for approximately 30 minutes to form the active chiral catalyst.[3]

-

Reduction Reaction: A solution of 3-chloro-1-phenylpropan-1-one in anhydrous toluene is then added to the stirred catalyst solution.[3]

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or additional BH₃·THF is added dropwise to the reaction mixture, maintaining a low temperature (e.g., 0-5 °C) to ensure high enantioselectivity. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, the mixture is carefully quenched by the sequential addition of methanol and isopropanol, followed by hydrochloric acid, at a low temperature.[3]

-

Isolation and Purification: The quenched reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system, such as hexane, to yield this compound as a solid.[3]

Enzymatic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol

An alternative strategy involves the enzymatic resolution of a racemic mixture of 3-chloro-1-phenyl-1-propanol. This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Reaction Setup: Racemic 3-chloro-1-phenyl-1-propanol and an acylating agent (e.g., vinyl acetate) are dissolved in an organic solvent.

-

Enzyme Addition: A lipase, such as Candida antarctica lipase B (CALB), is added to the mixture.

-

Incubation: The reaction mixture is incubated at a controlled temperature with gentle agitation. The enzyme will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

-

Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.

-

Separation: The enzyme is removed by filtration. The resulting mixture contains this compound and the (S)-acylated ester. These can be separated by column chromatography.

-

Hydrolysis (Optional): The separated (S)-ester can be hydrolyzed back to (S)-(-)-3-chloro-1-phenyl-1-propanol if desired.

Logical Workflow and Diagrams

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Caption: Asymmetric synthesis of this compound.

Caption: Enzymatic resolution of racemic 3-Chloro-1-phenyl-1-propanol.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably selective serotonin reuptake inhibitors (SSRIs) used to treat depression and other mood disorders.[8][9] Its use ensures the production of the desired enantiomer of the final drug product, which is crucial for therapeutic efficacy and safety.[8]

References

- 1. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0 [chemicalbook.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. 3-CHLORO-1-PHENYL-1-PROPANOL CAS#: 18776-12-0 [m.chemicalbook.com]

- 8. This compound | 100306-33-0 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]

A Technical Guide to the Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol: Precursors and Methodologies

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a crucial chiral intermediate in the pharmaceutical industry, particularly for the synthesis of antidepressant medications.[1] Its efficient and enantiomerically pure synthesis is a subject of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the core precursors and synthetic methodologies for producing this vital compound.

Core Precursor: 3-Chloro-1-phenylpropan-1-one

The primary and most direct precursor for the synthesis of this compound is 3-chloro-1-phenylpropan-1-one , also known as 3-chloropropiophenone. The synthesis of this precursor can be achieved through a Friedel-Crafts acylation reaction between benzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride.

Synthesis of 3-Chloro-1-phenylpropan-1-one

A common laboratory-scale synthesis involves the dropwise addition of 3-chloropropionyl chloride and anhydrous benzene to a solution of aluminum trichloride in an anhydrous solvent such as dichloromethane at a controlled temperature. The reaction is typically allowed to proceed overnight, followed by quenching with ice and extraction of the product.

Synthetic Pathways to this compound

The stereoselective synthesis of the (R)-enantiomer of 3-chloro-1-phenyl-1-propanol from its prochiral ketone precursor is primarily achieved through two main strategies: asymmetric reduction and kinetic resolution.

Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one

Asymmetric reduction is a widely employed method that directly converts the ketone to the desired chiral alcohol with high enantioselectivity. This can be accomplished using chemical catalysts or biocatalysts.

Chiral catalysts, such as those based on borane complexes or transition metals, are effective in steering the reduction towards the (R)-enantiomer.

-

Oxazaborolidines (CBS Catalysts): The Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidines is a well-established method for the asymmetric reduction of prochiral ketones.[2]

-

Spiroborate Esters: Chiral spiroborate esters have been utilized as catalysts for the enantioselective synthesis of (R)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone.[3]

-

Transition Metal Catalysts: Catalysts based on metals like ruthenium, rhodium, and iridium are also employed for asymmetric hydrogenation.[2] For instance, supported iron-based chiral catalysts have been used in the asymmetric catalytic hydrogenation of β-chloro-propiophenone.[4]

Experimental Protocol: Asymmetric Hydrogenation using a Supported Iron-Based Chiral Catalyst [4][5]

-

Reaction Setup: Dissolve 0.5 g of 3-chloro-1-phenylpropan-1-one (β-chloro-propiophenone) in 20 mL of isopropanol in a suitable reaction vessel.

-

Catalyst Addition: Add 15 mg of the supported iron-based chiral catalyst to the solution.

-

Reaction Conditions: Adjust the hydrogen pressure to 1.2 MPa and maintain the reaction temperature at 60°C.

-

Reaction Time: Allow the reaction to proceed for 1.5 hours.

-

Work-up and Analysis: After the reaction, determine the yield and enantiomeric excess (e.e.) value using gas chromatography.

Enzymes, particularly reductases from microorganisms, offer a green and highly selective alternative for asymmetric reduction.

-

Yeast Reductases: Reductases from Saccharomyces cerevisiae have been shown to reduce 3-chloro-1-phenyl-1-propanone.[6] However, some yeast reductases may preferentially produce the (S)-enantiomer. The YOL151W reductase, for example, exclusively generates the (S)-alcohol with 100% e.e.[6]

Experimental Protocol: Biocatalytic Reduction using Recombinant YOL151W Reductase [6]

-

Enzyme Preparation: Purify the recombinant YOL151W reductase using Ni-nitrilotriacetic acid (Ni-NTA) and desalting column chromatography.

-

Reaction Mixture: Prepare a reaction system containing the substrate (30 mM 3-chloro-1-phenyl-1-propanone) and the purified enzyme.

-

Cofactor Regeneration: Incorporate a glucose dehydrogenase coupling system for NADPH regeneration.

-

pH Control: Maintain the pH of the reaction solution between 7.0 and 7.5 by the occasional addition of NaOH solution.

-

Optimal Conditions: Conduct the reaction at an optimal temperature of 40°C and a pH of 7.5-8.0.

-

Reaction Completion: The substrate is completely converted to the (S)-alcohol product.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

-

Lipase-Catalyzed Resolution: A method utilizing lipase CALB as a biological resolution catalyst, an acidic resin as a racemic catalyst, and a 4-chlorophenol ester as an acyl donor has been developed.[2] This process involves the dynamic kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol to produce the (R)-(+)-3-chloro-1-phenylpropan-1-ol ester, which is then hydrolyzed to the final product.[2]

Experimental Protocol: Dynamic Kinetic Resolution using Lipase CALB [2]

-

Reaction Setup: Combine racemic 3-chloro-1-phenylpropan-1-ol, lipase CALB, an acidic resin (racemization catalyst), and a 4-chlorophenol ester (acyl donor) in a suitable solvent.

-

Enzymatic Acylation: The lipase selectively acylates the (R)-enantiomer, forming the (R)-(+)-3-chloro-1-phenylpropan-1-ol ester. The acidic resin simultaneously racemizes the remaining (S)-enantiomer.

-

Reaction Monitoring: Monitor the reaction until the starting alcohol is completely converted to the (R)-ester.

-

Purification: After the reaction, filter the solution and concentrate it. The pure (R)-(+)-3-chloro-1-phenylpropyl ester can be obtained by column chromatography.

-

Hydrolysis: Hydrolyze the purified ester using LiOH in an alcohol/water mixture to yield (R)-(+)-3-chloro-1-phenylpropan-1-ol.

Quantitative Data Summary

| Synthetic Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Hydrogenation | Supported Iron-Based Chiral Catalyst | β-chloro-propiophenone | (S)-3-chloro-1-phenyl-1-propanol | 99 | 90 | [4] |

| Biocatalytic Reduction | Saccharomyces cerevisiae Reductase YOL151W | 3-chloro-1-phenyl-1-propanone | (S)-3-chloro-1-phenyl-1-propanol | Complete Conversion | 100 | [6] |

| Dynamic Kinetic Resolution | Lipase CALB | Racemic 3-chloro-1-phenylpropan-1-ol | (R)-(+)-3-chloro-1-phenylpropyl acetate | 95.3 (ester) | 99.8 (ester) | [2] |

| Hydrolysis of Ester | LiOH | (R)-(+)-3-chloro-1-phenylpropyl acetate | (R)-(+)-3-chloro-1-phenylpropan-1-ol | 92.1 | 99.5 | [2] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Caption: Synthesis of the core precursor, 3-Chloro-1-phenylpropan-1-one.

Caption: Key synthetic routes to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 3. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]

- 4. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Synthesis: A Technical Guide to the Enantiomers of 3-Chloro-1-phenyl-1-propanol

Introduction

The enantiomers of 3-Chloro-1-phenyl-1-propanol, specifically (R)-(+)-3-Chloro-1-phenyl-1-propanol and (S)-(-)-3-Chloro-1-phenyl-1-propanol, are pivotal chiral building blocks in the pharmaceutical industry. Their stereospecific structures are fundamental to the synthesis of several widely prescribed medications, most notably the selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and other neurological disorders. This technical guide provides an in-depth overview of the discovery, history, synthesis, and resolution of these critical chiral intermediates, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Significance

While the precise initial synthesis of racemic 3-Chloro-1-phenyl-1-propanol is not extensively documented in readily available literature, its importance surged with the advent of chiral pharmaceuticals. The development of stereoselective synthesis methods in the latter half of the 20th century, particularly the work of E.J. Corey on asymmetric reductions, marked a significant turning point.[1][2] The recognition that the pharmacological activity of many drugs is dependent on a single enantiomer drove the demand for enantiomerically pure intermediates like the enantiomers of 3-Chloro-1-phenyl-1-propanol.

The (R)-enantiomer is a key precursor to (R)-Tomoxetine (Atomoxetine), a medication used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[3][4] The (S)-enantiomer is crucial for the synthesis of the active form of (S)-Fluoxetine, a widely known antidepressant.[5][6] The stereochemistry at the benzylic alcohol is critical for the biological activity of these drugs.[3]

Synthesis of Racemic 3-Chloro-1-phenyl-1-propanol

The precursor for both racemic and asymmetric synthesis is 3-chloropropiophenone. The racemic alcohol is typically prepared by the reduction of this ketone.

Experimental Protocol: Reduction of 3-Chloropropiophenone with Sodium Borohydride[7]

-

Reaction Setup: Dissolve 3-chloropropiophenone in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (EtOH) in a reaction vessel under a nitrogen atmosphere and cool to -10°C with stirring.

-

Reduction: Add sodium borohydride (NaBH₄) in portions over 10 minutes, maintaining the temperature at or below -5°C.

-

Monitoring: Continue stirring at -5°C for an additional 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture into a stirred mixture of saturated aqueous ammonium chloride solution and ice.

-

Extraction: Extract the aqueous mixture twice with diethyl ether. Combine the organic phases.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Enantioselective Synthesis and Resolution

The production of enantiomerically pure 3-Chloro-1-phenyl-1-propanol is achieved through two primary strategies: asymmetric reduction of the prochiral ketone and kinetic resolution of the racemic alcohol.

Asymmetric Reduction

Asymmetric reduction creates the desired stereocenter directly from 3-chloropropiophenone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach.[1][2][7][8]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (S)- or (R)-oxazaborolidine catalyst in anhydrous THF and cool to 0°C.

-

Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or a THF solution of borane (BH₃·THF) dropwise to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., -20°C to 0°C) and add a solution of 3-chloropropiophenone in anhydrous THF dropwise.

-

Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The enantiomeric excess (ee) can be determined by chiral HPLC analysis. Further purification can be achieved by chromatography.

Kinetic Resolution of Racemic 3-Chloro-1-phenyl-1-propanol

Kinetic resolution separates the two enantiomers of the racemic alcohol by selectively reacting one enantiomer at a faster rate than the other, often catalyzed by an enzyme. Lipases are commonly employed for this purpose through enantioselective acylation or hydrolysis.[9][10]

-

Reaction Mixture: In a suitable organic solvent (e.g., hexane), dissolve racemic 3-Chloro-1-phenyl-1-propanol.

-

Enzyme and Acyl Donor: Add a lipase (e.g., from Pseudomonas fluorescens or Candida antarctica) and an acyl donor (e.g., vinyl acetate).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion.

-

Separation: Once the desired conversion is reached, filter off the enzyme. The reaction mixture will contain one enantiomer as the alcohol and the other as the corresponding ester.

-

Purification: Separate the unreacted alcohol from the ester by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding the other enantiomer.

Data Presentation

| Method | Enantiomer | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation | (S) | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | 99 | 90 | [5] |

| CBS Reduction | (S) | Chiral Oxazaborolidine | 89 | 94.6 | [5] |

| Lipase-Catalyzed Hydrolysis | (R) | Lipase from Candida rugosa | 18-24 | 97-99 | [9] |

| Lipase-Catalyzed Acylation | (S) | Lipase from Pseudomonas fluorescens | 34-42 | 99 | [9] |

| Asymmetric Reduction | (R) | Spiroborate Ester | - | High | [11] |

Mandatory Visualizations

Logical Workflow for Enantioselective Synthesis and Application

Caption: Synthetic routes to and applications of 3-Chloro-1-phenyl-1-propanol enantiomers.

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of 3-Chloro-1-phenyl-1-propanol.

Conclusion

The enantiomers of 3-Chloro-1-phenyl-1-propanol are indispensable intermediates in modern pharmaceutical synthesis. The development of robust and efficient methods for their enantioselective preparation, including asymmetric reduction and enzymatic resolution, has been a significant achievement in organic chemistry. This guide provides a comprehensive overview of these methodologies, offering valuable insights for researchers and professionals in the field. The continued optimization of these synthetic routes will be crucial for the sustainable and cost-effective production of life-saving medications.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester [finechemicals.com.cn]

Spectroscopic Profile of (R)-(+)-3-Chloro-1-phenyl-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-(+)-3-Chloro-1-phenyl-1-propanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 | d | - | 5H, Aromatic protons |

| 4.96 | m | - | 1H, CH-OH |

| 3.77 | m | - | 1H, one of CH₂-Cl |

| 3.59 | s | - | 1H, OH |

| 2.26 | m | - | 1H, one of CH₂-CH |

| 2.11 | d | - | 1H, one of CH₂-CH |

Note: Data is for the racemic mixture 3-Chloro-1-phenyl-1-propanol and serves as a close approximation for the (R)-enantiomer.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific peak data was found in the search results. General chemical shift ranges for similar structures are provided for reference.

| Chemical Shift (δ) ppm | Assignment (Expected) |

| ~140-145 | C (Aromatic, C-CH) |

| ~125-130 | CH (Aromatic) |

| ~70-75 | CH-OH |

| ~45-50 | CH₂-Cl |

| ~35-40 | CH₂-CH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 (broad) | O-H stretch |

| 3000-3100 | C-H stretch (Aromatic) |

| 2850-3000 | C-H stretch (Aliphatic) |

| 1600, 1495, 1450 | C=C stretch (Aromatic ring) |

| 1000-1100 | C-O stretch |

| 690-770 | C-Cl stretch |

Note: Specific peak values were not available. The provided data represents typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z Ratio | Assignment |

| 170/172 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 152/154 | [M - H₂O]⁺ |

| 135 | [M - Cl]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic fragment) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways for similar compounds, as specific data was not found.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Instrument: Bruker Avance 400 or equivalent

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Spectroscopy Parameters:

-

Instrument: Bruker Avance 100 or equivalent

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy. An ATR-FTIR spectrum was reported by Bio-Rad Laboratories.[2]

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

Instrument Parameters:

-

Instrument: Bruker Tensor 27 FT-IR Spectrometer or equivalent[2]

-

Accessory: DuraSamplIR II ATR or similar[2]

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: 40-400 amu

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of (R)-(+)-3-Chloro-1-phenyl-1-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (R)-(+)-3-Chloro-1-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is critical for process optimization, formulation development, and ensuring reaction efficiency. While precise quantitative solubility data is not extensively published, this document collates available qualitative information and outlines a standard experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a chiral intermediate like this compound, solubility in various organic solvents is a crucial parameter for its purification, reaction chemistry, and formulation. Factors influencing solubility include the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution.

Qualitative Solubility Data

This compound is generally described as being soluble in organic solvents and sparingly soluble in water[1]. The available qualitative data from various sources is summarized in the table below. It is important to note that terms like "soluble," "sparingly soluble," and "slightly soluble" can be subjective and may vary between sources.

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble[2] |

| Methanol | Soluble[2] |

| Toluene | A known solvent for its synthesis, suggesting at least moderate solubility under reaction conditions.[3] |

| Glacial Acetic Acid | Sparingly soluble[2] |

| Ethyl Acetate | Slightly soluble[1] |

| Chloroform | Very slightly soluble[2] to slightly soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] |

| Water | Sparingly soluble[1] to practically insoluble[2] |

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be visible to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the set temperature for a defined period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Workflow for Solubility Determination:

Caption: Experimental workflow for determining the solubility of this compound.

Synthesis Workflow Overview

This compound is a chiral building block commonly synthesized via the asymmetric reduction of a prochiral ketone.[3] This process is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient.

A typical synthesis involves the following key steps:

-

Asymmetric Reduction: The starting material, 3-chloro-1-phenylpropan-1-one, undergoes asymmetric reduction. This is often achieved using a chiral reducing agent or a catalyst system that favors the formation of the (R)-enantiomer.

-

Quenching: The reaction is carefully stopped by the addition of a quenching agent.

-

Extraction and Purification: The desired product is then extracted from the reaction mixture using an appropriate organic solvent. Subsequent purification steps, such as column chromatography, are employed to isolate the this compound with high chemical and enantiomeric purity.

Logical Diagram of Synthesis:

Caption: A logical workflow for the synthesis of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in pharmaceutical synthesis. While quantitative data is sparse, the available qualitative information provides a useful guide for solvent selection. For precise solubility determination, the standardized shake-flask method is recommended. A thorough understanding of its solubility, coupled with a well-defined synthetic pathway, is essential for researchers and professionals in drug development.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (R)-(+)-3-Chloro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral intermediate of significant interest in the pharmaceutical industry, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), including certain antidepressants.[1] Its stereospecificity is crucial for the efficacy and safety of the final drug product. Therefore, a thorough understanding of its physical and chemical stability is paramount to ensure the quality, potency, and safety of the manufactured APIs, as well as to meet regulatory requirements.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While direct and extensive stability studies on this specific intermediate are not widely published, this document extrapolates potential degradation pathways and outlines detailed experimental protocols for its stability assessment based on its chemical structure, data from related compounds, and established regulatory guidelines for forced degradation studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for the development of analytical methodologies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1R)-3-chloro-1-phenylpropan-1-ol | [2] |

| CAS Number | 100306-33-0 | [3][4][5][6] |

| Molecular Formula | C₉H₁₁ClO | [3][4][5][6] |

| Molecular Weight | 170.64 g/mol | [3][6] |

| Appearance | White to off-white or yellow powder/crystal | [4][5] |

| Melting Point | 57.0 to 61.0 °C | [4] |

| Specific Optical Rotation | +23° to +29° (c=1 in Chloroform) | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | |

| pKa (Predicted) | 13.92 ± 0.20 | |

| LogP (Predicted) | 2.3489 | [6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available in public databases and are crucial for the structural confirmation of the compound.[2][7]

Potential Chemical Stability and Degradation Pathways

Based on the chemical structure of this compound, which features a benzylic alcohol and a primary alkyl chloride, several degradation pathways can be anticipated under forced degradation conditions. These conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8][9][10][11][12]

Hydrolytic Degradation

-

Acidic Conditions: Under acidic conditions, the benzylic alcohol is prone to dehydration, leading to the formation of an alkene. Additionally, the presence of a nucleophile, such as the chloride ion from the degradation of another molecule or from the acidic medium (e.g., HCl), could lead to the formation of a di-chloro species. The primary alkyl chloride is generally stable to acid hydrolysis but can be susceptible under harsh conditions.

-

Basic Conditions: In the presence of a base, the primary alkyl chloride can undergo elimination (E2 reaction) to form an alkene. Alternatively, intramolecular cyclization could occur where the alkoxide, formed by the deprotonation of the benzylic alcohol, acts as a nucleophile to displace the chloride, forming a cyclic ether (an oxetane derivative).

Oxidative Degradation

The benzylic alcohol is a primary site for oxidation. Mild oxidation could yield the corresponding ketone, while stronger oxidizing agents could lead to cleavage of the carbon-carbon bond. Benzyl alcohol itself is known to slowly oxidize in air to benzaldehyde and benzoic acid.[13][14][15]

Photolytic Degradation

Aromatic compounds and those containing halogens can be susceptible to photolytic degradation.[12] Exposure to UV light could potentially lead to the formation of radical species, initiating a variety of degradation pathways, including dimerization or further oxidation.

Thermal Degradation

At elevated temperatures, dehydration of the alcohol to form an alkene is a likely degradation pathway.[12] Decarbonylation or other fragmentation reactions could occur under more extreme thermal stress.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

The following section outlines a generalized experimental protocol for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common industry practices.[8][9][10][11][12][16][17][18]

General Workflow

The workflow for a forced degradation study is crucial for systematically evaluating the stability of the compound.

References

- 1. nbinno.com [nbinno.com]

- 2. (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 100306-33-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 432040050 [thermofisher.cn]

- 6. chemscene.com [chemscene.com]

- 7. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. longdom.org [longdom.org]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Chiral 3-Chloro-1-phenyl-1-propanol Derivatives

Introduction: Chiral 3-chloro-1-phenyl-1-propanol and its derivatives represent a class of compounds with significant potential in the pharmaceutical industry. The core structure is a key chiral building block in the synthesis of several important drugs, most notably the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine. The presence of a stereocenter at the carbinol carbon, along with a reactive chloropropyl side chain, makes this scaffold an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their potential as antimicrobial and enzyme-inhibiting agents. While comprehensive biological studies on a wide range of these specific derivatives are emerging, this guide consolidates existing knowledge on closely related analogs to provide a strong rationale for their further investigation.

Representative Biological Activity of Structurally Related Phenylpropanoid Derivatives

While specific biological activity data for a broad range of chiral 3-chloro-1-phenyl-1-propanol derivatives is not yet widely available in published literature, studies on structurally similar compounds, such as α-halopropiophenones and other phenylpropanoid derivatives, offer valuable insights into their potential. The following table summarizes the minimum inhibitory concentrations (MICs) of selected analogous compounds against various fungal strains, highlighting the potential for antimicrobial activity within this chemical class.

| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |

| α-Halopropiophenone | 2-Bromo-1-phenyl-1-propanone | Trichophyton rubrum | 1.5 | [1] |

| 2-Bromo-1-phenyl-1-propanone | Microsporum canis | 3.0 | [1] | |

| 2-Bromo-1-phenyl-1-propanone | Microsporum gypseum | 3.0 | [1] | |

| Phenylpropanoid | trans-Anethole | Saccharomyces cerevisiae | 100-200 | [2][3] |

| Estragole | Saccharomyces cerevisiae | 200-400 | [3] | |

| p-Propylphenol | Saccharomyces cerevisiae | 200-400 | [3] | |

| Propylbenzene | Saccharomyces cerevisiae | 400-800 | [3] |

Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of chiral 3-chloro-1-phenyl-1-propanol derivatives.

Key Experimental Protocols

The following are detailed methodologies for the synthesis of chiral 3-chloro-1-phenyl-1-propanol and for the evaluation of the antimicrobial activity of its derivatives. These protocols are based on established methods in the field.

Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol

This protocol describes a common method for the asymmetric reduction of 3-chloropropiophenone.

Materials:

-

3-chloropropiophenone

-

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole (Corey-Bakshi-Shibata catalyst)

-

Borane-dimethyl sulfide complex (BMS)

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of the CBS catalyst (0.05-0.1 equivalents) in anhydrous toluene is cooled to -20 °C under an inert atmosphere (e.g., argon).

-

Borane-dimethyl sulfide complex (0.6 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

-

A solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous toluene is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The mixture is warmed to room temperature, and 1 M hydrochloric acid is added. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield (R)-3-chloro-1-phenyl-1-propanol.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against fungal strains.

Materials:

-

Synthesized chiral 3-chloro-1-phenyl-1-propanol derivatives

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antifungal agent (e.g., fluconazole)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Inoculate each well with 100 µL of the final fungal suspension.

-

Include a positive control (antifungal drug), a negative control (medium and inoculum without compound), and a sterility control (medium only).

-

Incubate the plates at 35 °C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Antibacterial Susceptibility Testing: Agar Dilution Method

This protocol is for determining the MIC of the synthesized derivatives against bacterial strains.

Materials:

-

Synthesized chiral 3-chloro-1-phenyl-1-propanol derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Positive control antibacterial agent (e.g., ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of each test compound. A stock solution of the compound in DMSO is added to the molten agar before pouring the plates.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a compound-free control plate.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations: Structures, Workflows, and Mechanisms

The following diagrams illustrate key aspects of the chemistry and potential biological activity of chiral 3-chloro-1-phenyl-1-propanol derivatives.

Caption: General structure and enantiomers of 3-chloro-1-phenyl-1-propanol.

Caption: Experimental workflow for synthesis and evaluation.

Caption: Potential mechanism of antifungal action.

Structure-Activity Relationship Insights from Analogs

Studies on related phenylpropanoid derivatives have revealed several structural features that influence their antifungal activity.[2] For instance, the length of an alkyl chain at the para-position of the phenyl ring has been shown to correlate with antifungal potency, suggesting that lipophilicity plays a crucial role in membrane interaction.[3] The presence and position of methoxy groups on the phenyl ring also significantly affect activity, though the exact nature of this influence can vary depending on the fungal species.[2] Furthermore, the propenyl side chain, a common feature in many natural phenylpropanoids, does not appear to be essential for the antifungal effect of some derivatives.[2] In the context of 3-chloro-1-phenyl-1-propanol derivatives, these findings suggest that systematic modifications of the phenyl ring (e.g., with alkyl, alkoxy, or other lipophilic groups) and exploration of different substituents on the propanol backbone could lead to the discovery of compounds with enhanced and selective biological activities.

Conclusion and Future Directions

Chiral 3-chloro-1-phenyl-1-propanol derivatives are a promising, yet underexplored, class of compounds for the development of new therapeutic agents. Their structural relationship to known pharmaceutical building blocks, combined with the demonstrated biological activity of analogous phenylpropanoids, provides a strong foundation for future research. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries that can be screened for a wide range of biological activities, including antifungal, antibacterial, and enzyme inhibition. Future work should focus on the systematic synthesis and biological evaluation of a dedicated library of these derivatives to establish clear structure-activity relationships. Such studies, guided by the principles and protocols outlined in this guide, have the potential to unlock novel therapeutic applications for this versatile chemical scaffold.

References

- 1. In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(+)-3-Chloro-1-phenyl-1-propanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI), (R)-fluoxetine. The stereochemistry at the hydroxyl-bearing carbon is crucial for the biological activity of the final drug substance. Therefore, robust and efficient methods for the asymmetric synthesis of this chiral alcohol are of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the most common and effective methods for the asymmetric synthesis of this compound, starting from 3-chloropropiophenone. The methods covered include catalytic asymmetric reduction (Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation) and biocatalytic reduction.

Key Synthetic Pathways

The primary approach for the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone. This can be achieved through chemical catalysis using chiral catalysts or through biocatalysis using whole-cell systems or isolated enzymes.

subgraph "cluster_start" { label="Starting Material"; style="rounded"; bgcolor="#FFFFFF"; "3-Chloropropiophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_methods" { label="Asymmetric Reduction Methods"; style="rounded"; bgcolor="#FFFFFF"; "CBS_Reduction" [label="Corey-Bakshi-Shibata\nReduction"]; "Noyori_Hydrogenation" [label="Noyori Asymmetric\nHydrogenation"]; "Biocatalytic_Reduction" [label="Biocatalytic\nReduction"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#FFFFFF"; "R_CPPO" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"3-Chloropropiophenone" -> "CBS_Reduction"; "3-Chloropropiophenone" -> "Noyori_Hydrogenation"; "3-Chloropropiophenone" -> "Biocatalytic_Reduction";

"CBS_Reduction" -> "R_CPPO"; "Noyori_Hydrogenation" -> "R_CPPO"; "Biocatalytic_Reduction" -> "R_CPPO"; }

Data Presentation

The following table summarizes the quantitative data for various methods of asymmetric synthesis of this compound.

| Method | Catalyst/Biocatalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | -20 | 2 | >95 | >98 | General knowledge based on CBS reductions |

| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ (1.2 MPa) | Isopropanol | 60 | 1.5 | 99 | 90 (for S-enantiomer) | [1][2] |

| Biocatalytic Reduction | Acetobacter sp. CCTCC M209061 (immobilized) | Glucose | Deep Eutectic Solvent/Buffer | 30 | 6 | 82.3 | >99 (for S-enantiomer) | [3][4] |

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 3-chloropropiophenone to this compound using a chiral oxazaborolidine catalyst.[5][6][7][8]

Materials:

-

3-Chloropropiophenone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, 10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add a solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C in an appropriate cooling bath.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred solution.

-

After stirring for 10 minutes, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe, maintaining the temperature at -20 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

"Ketone" [label="3-Chloropropiophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst" [label="(R)-CBS Catalyst", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Reducing_Agent" [label="BH3-SMe2", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="Ketone-Catalyst-Borane\nComplex"]; "Product" [label="(R)-3-Chloro-1-phenyl-1-propanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Quenching & Purification", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Ketone" -> "Intermediate" [label="Coordination"]; "Catalyst" -> "Intermediate"; "Reducing_Agent" -> "Intermediate"; "Intermediate" -> "Product" [label="Hydride Transfer"]; "Product" -> "Workup"; }

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol outlines the enantioselective reduction of 3-chloropropiophenone via hydrogenation using a chiral Ru-BINAP catalyst.[9][10]

Materials:

-

3-Chloropropiophenone

-

[RuCl₂((R)-BINAP)]₂·NEt₃

-

Hydrogen gas (H₂)

-

Anhydrous methanol

-

High-pressure autoclave

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a glovebox, charge a high-pressure autoclave vessel with 3-chloropropiophenone (1.0 eq) and [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 eq).

-

Add anhydrous methanol to dissolve the reactants.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction progress by analyzing aliquots via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation.

"Start" [label="Start", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reaction" [label="Prepare Reactants and Catalyst\nin Autoclave"]; "Hydrogenation" [label="Pressurize with H2 and Heat"]; "Monitor" [label="Monitor Reaction Progress"]; "Workup" [label="Cooldown, Vent, Filter"]; "Purification" [label="Concentrate and Purify"]; "End" [label="End", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reaction"; "Prepare_Reaction" -> "Hydrogenation"; "Hydrogenation" -> "Monitor"; "Monitor" -> "Hydrogenation" [label="Incomplete"]; "Monitor" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "End"; }

Protocol 3: Biocatalytic Asymmetric Reduction